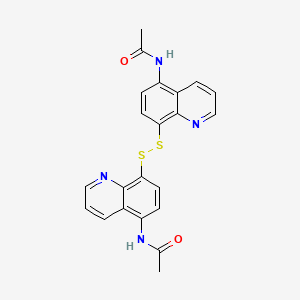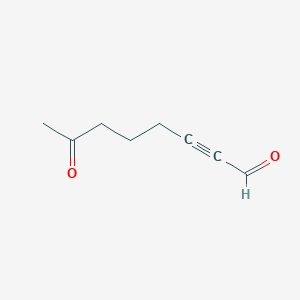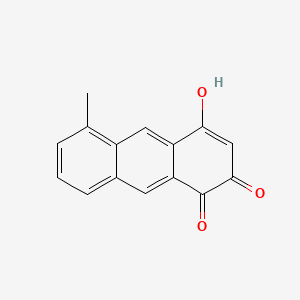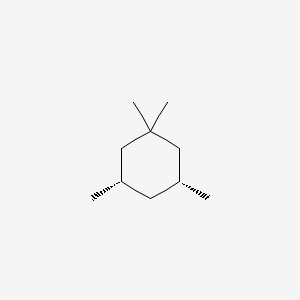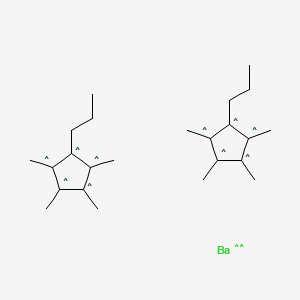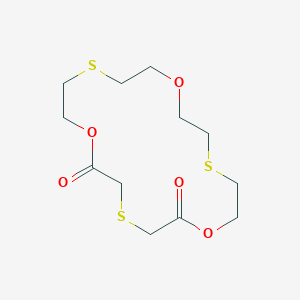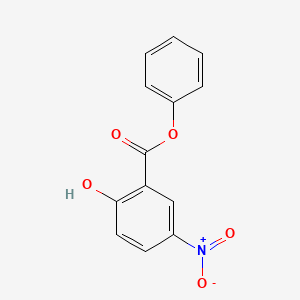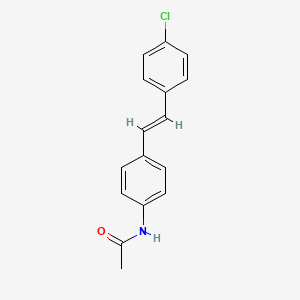
trans-4'-(p-Chlorostyryl)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4’-(p-Chlorostyryl)acetanilide: is a chemical compound with the molecular formula C16-H14-Cl-N-O and a molecular weight of 271.76 g/mol . It is a derivative of acetanilide, where the acetanilide structure is modified by the addition of a p-chlorostyryl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-(p-Chlorostyryl)acetanilide typically involves the acetylation of aniline derivatives. One common method is the reaction of p-chloroaniline with acetic anhydride in the presence of an acid or base catalyst . The reaction is often carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of trans-4’-(p-Chlorostyryl)acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is typically purified using industrial-scale recrystallization or chromatography techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: trans-4’-(p-Chlorostyryl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, trans-4’-(p-Chlorostyryl)acetanilide is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to develop new therapeutic agents .
Medicine: In medicine, trans-4’-(p-Chlorostyryl)acetanilide is explored for its analgesic and antipyretic properties. It is a potential candidate for the development of new pain-relief medications .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-4’-(p-Chlorostyryl)acetanilide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by inhibiting certain enzymes and receptors, leading to its analgesic and anti-inflammatory properties. The exact molecular pathways and targets are still under investigation, but it is known to modulate the activity of key enzymes involved in pain and inflammation .
Comparison with Similar Compounds
4’-Chloroacetanilide: A related compound with similar chemical properties but different biological activities.
Phenacetin: Another acetanilide derivative known for its analgesic properties but with a different safety profile.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar structure but different pharmacological effects.
Uniqueness: trans-4’-(p-Chlorostyryl)acetanilide is unique due to the presence of the p-chlorostyryl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other acetanilide derivatives .
Properties
CAS No. |
63407-59-0 |
|---|---|
Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
N-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14ClNO/c1-12(19)18-16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11H,1H3,(H,18,19)/b3-2+ |
InChI Key |
DAFSIDRUIBBINP-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
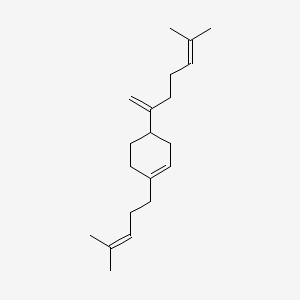
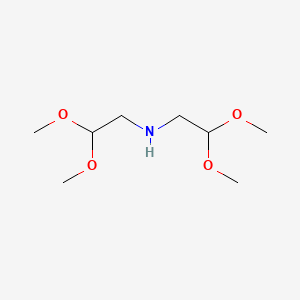
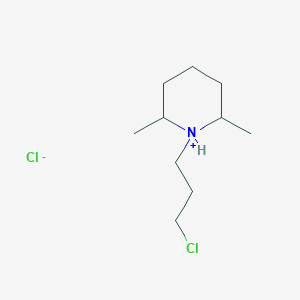

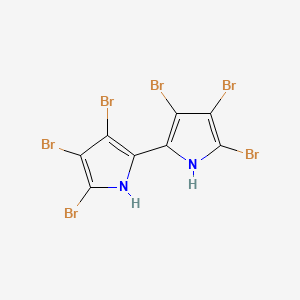
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
